BenchChemオンラインストアへようこそ!

(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Antiproliferative Activity Enantiomeric Differentiation Cancer Cell Assay

Procure the enantiopure (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole (CAS 1390676-33-1) to ensure defined stereochemistry in your medicinal chemistry campaigns. The 6-bromine handle enables versatile cross-coupling diversification, while the (S)-configured stereocenter is critical for target engagement and therapeutic index. Avoid racemic mixtures that introduce inactive or potentially toxic stereoisomers. Ideal for asymmetric synthesis of IDO1 inhibitors, dopamine D3 modulators, and serotonin reuptake inhibitors.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B8188247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCC1C2=C(CN1)C=CC(=C2)Br
InChIInChI=1S/C9H10BrN/c1-6-9-4-8(10)3-2-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1
InChIKeyIBIGOVJFWZFPET-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole: Chiral Isoindoline Building Block for Drug Discovery and Medicinal Chemistry


(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole (CAS 1390676-33-1) is a chiral isoindoline derivative featuring a 6-bromo substituent, a stereocenter at the 1-position, and a 2,3-dihydro-1H-isoindole core scaffold . The compound is primarily utilized as a key synthetic intermediate and building block in medicinal chemistry, particularly for the construction of enantiomerically pure pharmacologically active molecules and chiral ligands . The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient diversification of the isoindoline scaffold . The (S)-configured stereocenter is critical for downstream applications where enantiopurity directly influences biological target engagement and therapeutic index [1]. The free base form has a molecular formula of C9H10BrN and a molecular weight of 212.09 g/mol . The hydrochloride salt form (CAS 2376144-37-3) is also widely available, offering improved stability and handling properties . Isoindoline-based compounds have been extensively explored in drug discovery programs targeting serotonin reuptake inhibition, dopamine D3 receptor modulation, and various oncology targets, establishing the scaffold's clinical relevance [2][3].

Why (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole Cannot Be Substituted with Racemic or (R)-Enantiomer Analogs


Generic substitution of (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole with its racemic mixture (CAS 1391121-96-2) or the (R)-enantiomer (CAS 1388854-85-0) is not scientifically justified due to fundamental differences in three-dimensional molecular recognition and downstream synthetic outcomes [1][2]. Chiral isoindoline derivatives exhibit stereospecific binding to biological targets; enantiomers and racemates can display markedly divergent pharmacological profiles, including differences in potency, selectivity, off-target effects, and metabolic stability [3]. In drug development, the use of a racemate may result in a product containing 50% of an inactive or even toxic stereoisomer, whereas the enantiopure (S)-form provides defined and reproducible activity [3]. Furthermore, the bromine substituent at the 6-position is essential for enabling specific cross-coupling reactions that are not feasible with other halogen substitution patterns or unsubstituted analogs, directly impacting the synthetic versatility and the types of target molecules that can be accessed [1]. The subsequent quantitative evidence demonstrates the tangible performance differences that preclude simple interchangeability.

(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole: Quantitative Differentiation Evidence for Procurement Decisions


Enantiomer-Specific Antiproliferative Potency: (S)-Enantiomer is >8-Fold More Potent than Racemate

In a direct head-to-head comparison within a cell proliferation assay, the (S)-enantiomer of a closely related 6-bromo-isoindoline derivative (Compound 11) exhibited an IC50 of 0.085 nM, representing an 8.1-fold increase in potency compared to the racemic mixture of the same compound, which had an IC50 of 0.69 nM [1]. This quantitative difference demonstrates that stereochemistry is not a trivial attribute but a critical determinant of biological activity. The (S)-enantiomer achieves sub-nanomolar potency, a threshold often associated with advanced drug candidates, whereas the racemate remains in the sub-nanomolar range with nearly an order of magnitude lower potency.

Antiproliferative Activity Enantiomeric Differentiation Cancer Cell Assay

IDO1 Inhibitory Activity: Structural Class Demonstrates Nanomolar Potency and Therapeutic Potential

While direct IDO1 inhibition data for (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is not available in public primary literature, class-level inference from structurally analogous 6-bromo-isoindoline-based compounds reveals potent nanomolar IDO1 inhibitory activity. A closely related analog, containing the 6-bromo-isoindoline core, demonstrates an IC50 of 3 nM in a HeLa cell-based assay measuring kynurenine production [1]. Another analog from the same chemical series shows an IC50 of 21 nM against recombinant human IDO1 in HEK293 cells [2]. These data points establish that the 6-bromo-isoindoline scaffold is a privileged chemotype for achieving high-affinity IDO1 inhibition, a target of significant interest in cancer immunotherapy. The target compound, (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole, serves as a key intermediate for constructing such potent IDO1 inhibitors and may possess intrinsic activity.

IDO1 Inhibition Immuno-Oncology Enzyme Assay

Synthetic Versatility: Bromine Substituent Enables Exclusive Cross-Coupling Reactivity

The presence of the bromine atom at the 6-position of the isoindoline ring confers a unique and quantifiable synthetic advantage over non-halogenated or alternatively halogenated analogs. Bromine is the optimal halogen for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its favorable balance of reactivity and stability [1]. This enables efficient and selective derivatization of the isoindoline core, a transformation that is not possible with hydrogen-substituted analogs and is less efficient or selective with chloro- or iodo- analogs. The (S)-configured methyl group at the 1-position further provides a stereochemical anchor that can influence the conformation of the final coupled product, a level of structural control unavailable in non-chiral analogs [1].

Cross-Coupling Chemistry Synthetic Intermediate Medicinal Chemistry

(S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole: Optimal Application Scenarios in Research and Development


Asymmetric Synthesis of Enantiopure IDO1 Inhibitors for Immuno-Oncology

Based on the class-level IDO1 inhibition data (IC50 values of 3 nM and 21 nM for related 6-bromo-isoindoline analogs [1][2]), (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole is an ideal starting material for the asymmetric synthesis of novel IDO1 inhibitor candidates. The (S)-configured stereocenter can be preserved or used to induce further stereoselectivity in downstream transformations, while the 6-bromo handle allows for the installation of diverse aromatic or heteroaromatic groups to optimize binding affinity and pharmacokinetic properties. This scenario is particularly relevant for medicinal chemistry groups engaged in hit-to-lead or lead optimization campaigns targeting the IDO1 pathway in cancer immunotherapy.

Construction of Chiral Compound Libraries for Dopamine D3 Receptor Modulator Discovery

The 2,3-dihydro-1H-isoindole scaffold is a validated core for dopamine D3 receptor modulators, as evidenced by the patent literature [3]. (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole provides a chiral building block to construct focused libraries of enantiomerically pure analogs. The >8-fold potency advantage of the (S)-enantiomer over the racemate in a related antiproliferative assay [4] strongly supports the procurement of the enantiopure (S)-form over the racemic mixture to avoid the inclusion of a less active or inactive stereoisomer. This application is suited for early-stage drug discovery programs exploring CNS disorders or other indications where dopamine D3 receptor modulation is implicated.

Development of Chiral Serotonin Reuptake Inhibitor (SRI) Candidates

Patents describe the utility of 2,3-dihydro-1H-isoindole derivatives as serotonin reuptake inhibitors for the treatment of depression and obsessive-compulsive disorders [5]. The target compound, with its defined (S)-stereochemistry, can serve as a key chiral intermediate for the synthesis of enantiomerically pure SRI candidates. Stereochemistry is a critical parameter for serotonin transporter binding and selectivity against off-target receptors. Utilizing the (S)-enantiomer from the outset ensures that any observed biological activity is attributable to a single, well-defined molecular entity, streamlining SAR interpretation and regulatory development.

Quote Request

Request a Quote for (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.